molecular formula C19H20N4O2S B12144365 N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12144365
M. Wt: 368.5 g/mol
InChI Key: WOHHQQYDUOUFCX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the 1,2,4-triazole chemical class, which is recognized for its significant potential in medicinal chemistry and biological research . The core 1,2,4-triazole structure is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets. This particular compound features a furan ring and a prop-2-en-1-yl (allyl) substituent, which may enhance its binding properties and metabolic profile. Researchers are increasingly interested in such derivatives due to their broad-spectrum biological activities, which include antimicrobial, antifungal, and antiviral effects . Furthermore, its structural similarity to compounds used in immunomodulatory applications, such as those in veterinary medicine, suggests potential for investigating immune response pathways . The value of this compound in a research setting is substantial. It serves as a key intermediate for the synthesis of more complex molecules and is a crucial candidate for high-throughput screening against various enzymatic and cellular targets . The presence of the sulfanyl acetamide chain allows for potential further functionalization, making it a versatile building block in organic synthesis. To ensure the integrity of your research, this product is offered with high purity and is characterized by advanced analytical techniques. Intended Use and Handling: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. All sales are final. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations. Safety Data Sheets (SDS) should be consulted prior to use.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O2S/c1-3-11-23-18(16-6-5-12-25-16)21-22-19(23)26-13-17(24)20-15-9-7-14(4-2)8-10-15/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24)

InChI Key

WOHHQQYDUOUFCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached using thiol reagents under basic conditions.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the triazole ring can lead to dihydrotriazoles.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a triazole ring, a furan moiety, and an acetamide group. The synthesis typically involves the reaction of 4-ethylphenyl acetamide with a furan-substituted triazole derivative. This multi-step synthesis allows for the introduction of various functional groups that enhance its biological activity.

Anticancer Properties

One of the most significant applications of N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its potential as an anticancer agent. Studies have shown that derivatives of triazole compounds exhibit considerable anticancer activity against various cancer cell lines. For instance, triazole derivatives have demonstrated growth inhibition percentages exceeding 70% against several tumor types, including ovarian and lung cancers .

Antifungal and Antimicrobial Activity

The compound also exhibits antifungal properties, making it valuable in agricultural applications. Triazole derivatives are known for their ability to inhibit fungal growth, which is critical in crop protection. The incorporation of a furan ring enhances the bioactivity against specific fungal strains, thus broadening its applicability in agricultural settings .

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Anticancer Studies : A study involving N-Aryl triazoles reported significant anticancer activity against multiple cell lines with percent growth inhibitions ranging from 51% to 86% across different models .
  • Agricultural Applications : Research has highlighted the effectiveness of triazole-based fungicides in controlling plant diseases caused by fungi such as Fusarium and Botrytis, showcasing their importance in sustainable agriculture practices .

Summary Table of Applications

Application AreaSpecific ActivityExample Studies
AnticancerGrowth inhibition in various cancer cell lines ,
AntifungalInhibition of fungal growth ,
AgriculturalCrop protection against fungal pathogens

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Key Observations:

  • Core Modifications: The target compound’s allyl group at position 4 distinguishes it from VUAA1 and OLC-12, which have ethyl or pyridinyl groups.
  • Acetamide Substituents : The 4-ethylphenyl group in the target compound is less polar than the 4-isopropylphenyl (OLC-12) or 3,5-dimethylphenyl (), suggesting higher hydrophobicity and possible membrane permeability advantages .

Physicochemical Properties

Comparative data for selected compounds:

Compound Molecular Weight (g/mol) Melting Point (°C) LogP<sup>*</sup> Solubility (Predicted)
Target Compound ~418.5 (estimated) Not reported ~3.5 Low (DMSO-soluble)
VUAA1 409.5 Not reported 3.1 Moderate in DMSO
Compound 6l Not reported 125–128 4.2 Low
KA3 (from ) ~450 Not reported 2.8 Moderate

<sup>*</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

  • The target compound’s allyl and furan groups contribute to a higher predicted LogP compared to VUAA1, indicating increased lipophilicity. This may enhance blood-brain barrier penetration in insect models but reduce aqueous solubility .
  • Melting points for furan-containing triazoles (e.g., 125–128°C for Compound 6l ) suggest crystalline stability, though data for the target compound are lacking.

Insect Olfaction Modulation

  • VUAA1: A well-characterized Orco agonist that activates insect odorant receptor co-receptors, inducing non-specific cation channel activity .
  • OLC15 : A structural analogue with a 4-butylphenyl group acts as an Orco antagonist, highlighting the critical role of acetamide substituents in determining agonist/antagonist behavior .
  • The furan-2-yl group may confer species-specific selectivity compared to pyridinyl-based agonists .

Antimicrobial and Anti-inflammatory Activity

  • KA3 () : Derivatives with electron-withdrawing groups on the aryl ring showed MIC values of 8–16 µg/mL against S. aureus and E. coli, indicating that substituent electronics modulate antimicrobial potency .
  • Anti-exudative Derivatives (): Compounds with 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole scaffolds demonstrated dose-dependent anti-exudative activity in rat models, likely via COX-2 inhibition .

Biological Activity

N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound characterized by a complex molecular structure that integrates various functional groups, suggesting significant potential for diverse biological activities. Its unique design includes an ethylphenyl group, a furan moiety, and a triazole ring, which are known for their pharmacological properties.

The molecular formula of this compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with an approximate molecular weight of 424.5 g/mol. The presence of the triazole and furan rings indicates potential interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • The furan moiety in the compound has been linked to significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. For instance, derivatives of furan have shown minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli .
    • In vitro studies have demonstrated that related compounds possess broad-spectrum antimicrobial properties, outperforming traditional antibiotics like streptomycin and tetracycline .
  • Antifungal Activity :
    • Compounds with similar structures have displayed antifungal properties, indicating potential applications in treating fungal infections .
  • Anticancer Potential :
    • Some derivatives have shown promising anticancer activity through mechanisms involving apoptosis induction in cancer cells. For example, triazole derivatives have been associated with inhibiting cell proliferation in various cancer lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For instance, some triazole derivatives are known to inhibit fungal cytochrome P450 enzymes .

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
N-(4-methylphenyl)-2-{[5-(furan - 2 - y) - 4H - 1, 2, 4 - triazol - 3 - y]sulfanyl}acetamideMethyl substitution on phenylAntifungal
N-cyclohexyl-2-{[5-(pyridin - 3 - y) - 4H - 1, 2, 4 - triazol - 3 - y]sulfanyl}acetamideCyclohexyl and pyridyl groupsAnticancer
N-(4-pyridinyl)-2-{[5-(furan)]triazole derivatives}Various substitutions on triazoleAntimicrobial

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of related furan derivatives highlighted that one specific derivative exhibited significant bactericidal activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus . This suggests that the structural features present in this compound may similarly confer potent antimicrobial effects.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

Answer:
The synthesis of this triazole-acetamide derivative requires multi-step optimization:

  • Key Steps : Formation of the triazole ring via cyclization of thiosemicarbazide intermediates, followed by alkylation or coupling reactions to introduce the furan and prop-2-en-1-yl groups .
  • Critical Parameters :
    • Temperature : 60–80°C for cyclization; room temperature for coupling reactions to avoid side products .
    • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for triazole formation .
    • Catalysts : KOH or NaH for deprotonation during alkylation steps .
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity .

Basic: What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirms substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at δ 150–160 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>98% for biological assays) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 423.12) .

Basic: How does the substitution pattern on the phenyl ring influence the compound’s physicochemical properties?

Answer:
Substituents on the phenyl ring modulate lipophilicity and bioavailability:

  • Electron-Withdrawing Groups (e.g., -Cl, -CF3): Increase metabolic stability but reduce solubility. For example, chloro-substituted analogs show logP values ~3.5 vs. ~2.8 for methoxy derivatives .
  • Steric Effects : Bulky groups (e.g., -OCH3 at the para position) hinder rotational freedom, impacting binding to hydrophobic enzyme pockets .
SubstituentlogPSolubility (μg/mL)
-Cl3.512.4
-OCH32.828.9
-CF33.78.1
Data derived from analogs in .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:
Molecular Docking and MD Simulations :

  • Target Selection : Prioritize enzymes with conserved catalytic sites (e.g., COX-2, EGFR kinase) based on structural homology to known triazole inhibitors .
  • Docking Workflow :
    • Prepare ligand (protonation states via MarvinSketch) and receptor (PDB: 1CX2 for COX-2).
    • Use AutoDock Vina with Lamarckian GA; validate binding poses with RMSD clustering .
  • Key Interactions : Prop-2-en-1-yl and furan groups form π-π stacking with Phe residues; sulfanyl bridges hydrogen-bond to catalytic Ser/Thr .

Advanced: What strategies resolve contradictions in biological activity data across substituent analogs?

Answer:
Contradictions often arise from assay variability or substituent electronic effects:

  • Case Study : Anti-inflammatory activity (IC50) discrepancies in para-Cl vs. para-OCH3 analogs:
    • Hypothesis : Chloro analogs may exhibit non-specific cytotoxicity at high concentrations, masking target-specific effects .
    • Resolution :

Conduct dose-response curves across 3+ independent assays.

Pair with cytotoxicity screening (MTT assay) to normalize IC50 values .

  • Statistical Tools : Use ANOVA with post-hoc Tukey tests to confirm significance (p<0.05) .

Advanced: How to design SAR studies using analogs with varying substituents on triazole and phenyl groups?

Answer:
SAR Workflow :

Library Design : Synthesize analogs with systematic substitutions (e.g., -H, -CH3, -Cl, -OCH3 on phenyl; furan vs. thiophene on triazole) .

Activity Profiling : Screen against primary targets (e.g., COX-2 inhibition) and off-targets (e.g., CYP450 isoforms).

QSAR Modeling : Use descriptors like Hammett constants (σ) and molar refractivity (MR) to correlate structure with activity .

Substituent (R)COX-2 IC50 (μM)logP
-H12.32.5
-Cl8.73.5
-OCH315.92.8
Data from .

Advanced: What are the best practices for validating the compound’s stability under different storage conditions?

Answer:

  • Accelerated Stability Testing :
    • Conditions : 40°C/75% RH (ICH Q1A guidelines) for 6 months; monitor degradation via HPLC .
    • Key Findings : Prop-2-en-1-yl groups are prone to oxidation; store under inert gas (N2/Ar) at -20°C .
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation; use amber vials for long-term storage .

Advanced: How to address discrepancies in reported IC50 values due to assay variability?

Answer:

  • Standardization :
    • Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and passage numbers .
    • Normalize data to a reference inhibitor (e.g., celecoxib for COX-2 assays) .
  • Inter-lab Validation : Share samples with collaborating labs for blinded replicate testing .

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